DG051

Beschreibung

Eigenschaften

IUPAC Name |

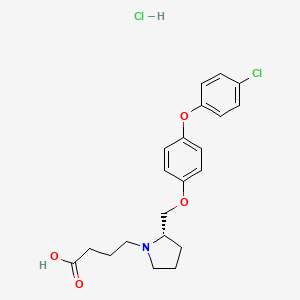

4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO4.ClH/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25;/h5-12,17H,1-4,13-15H2,(H,24,25);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPVOTSNNAVKNE-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929915-58-2 | |

| Record name | DG-051 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929915582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DG-051 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28B7Y5Y8EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DG051: A Targeted Approach to Mitigating Cardiovascular Risk Through Leukotriene B4 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DG051 is a novel, orally bioavailable small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the potent pro-inflammatory mediator, leukotriene B4 (LTB4). Elevated levels of LTB4 are strongly implicated in the pathogenesis of cardiovascular diseases, particularly in promoting inflammation within atherosclerotic plaques. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical and clinical trial data. It details the underlying signaling pathways, summarizes quantitative findings from clinical investigations, and outlines the experimental protocols employed in these studies. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the field of cardiovascular therapeutics.

Introduction: The Role of LTB4 in Cardiovascular Disease

Atherosclerosis, the primary underlying cause of most cardiovascular events, is increasingly recognized as a chronic inflammatory disease. Leukotrienes, a family of potent lipid mediators, are key players in orchestrating this inflammatory response. Leukotriene B4 (LTB4), in particular, has been identified as a critical chemoattractant for inflammatory cells, promoting their recruitment to and activation within the arterial wall. This influx of leukocytes contributes to all stages of atherosclerotic plaque development, from initiation and progression to destabilization and rupture, which can lead to myocardial infarction and stroke.

Genetic studies have further solidified the link between the LTB4 pathway and cardiovascular risk. Variants in the gene encoding for leukotriene A4 hydrolase (LTA4H), the enzyme responsible for the final step in LTB4 synthesis, have been associated with an increased risk of heart attack. This compound was developed to directly target this pathway, offering a novel therapeutic strategy to mitigate cardiovascular risk by reducing inflammation.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2] LTA4H is a bifunctional zinc enzyme that catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4). By binding to and inhibiting LTA4H, this compound effectively blocks the production of LTB4.[1][2] This reduction in LTB4 levels is expected to decrease the recruitment and activation of inflammatory cells at sites of atherosclerotic lesions, thereby reducing vascular inflammation and lowering the risk of cardiovascular events.

Signaling Pathway of LTA4H and LTB4 in Atherosclerosis

The following diagram illustrates the signaling pathway targeted by this compound.

Clinical Development and Efficacy

This compound has undergone Phase I and Phase IIa clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.

Phase I Clinical Trials

Phase I studies were conducted in healthy volunteers to assess the safety and tolerability of this compound and to determine its effect on LTB4 production. These trials were designed as randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.

Data Presentation

| Trial Phase | Population | Key Finding | Source |

| Phase I | Healthy Volunteers | Peak reduction of LTB4 production by >70% from baseline after 7 days of treatment. | [3] |

| Phase I | Healthy Volunteers | This compound was well-tolerated at all tested dose levels with no serious adverse events reported. | [3] |

| Phase I | Healthy Volunteers | Favorable pharmacokinetic profile suitable for once-daily dosing. | [3] |

Phase IIa Clinical Trial

A Phase IIa clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with a history of heart attack or coronary artery disease. This was a randomized, double-blind, placebo-controlled study.

Data Presentation

While specific quantitative data from the Phase IIa trial have not been publicly released, the topline results were reported as positive.

| Trial Phase | Population | Key Finding | Source |

| Phase IIa | Patients with a history of heart attack or coronary artery disease | Demonstrated significant dose-dependent reductions in LTB4 production. | [1][4] |

| Phase IIa | Patients with a history of heart attack or coronary artery disease | Favorable safety and tolerability profile, similar to that observed in healthy volunteers. | [4] |

| Phase IIa | Patients with a history of heart attack or coronary artery disease | No serious adverse events were reported in the study. | [4] |

Experimental Protocols

Detailed experimental protocols for the clinical trials of this compound have not been fully published. However, based on standard practices for such trials and available information, the following outlines the likely methodologies.

Clinical Trial Design and Workflow

The clinical trials for this compound followed a standard progression for pharmaceutical development.

Inclusion Criteria (Phase IIa - General Example):

-

Male or female patients aged 18 years or older.

-

Documented history of myocardial infarction or stable coronary artery disease.

-

Stable medical therapy for at least 30 days prior to screening.

Exclusion Criteria (Phase IIa - General Example):

-

History of significant bleeding disorders.

-

Severe renal or hepatic impairment.

-

Use of other investigational drugs within 30 days of screening.

Measurement of Leukotriene B4

The primary pharmacodynamic endpoint in the this compound clinical trials was the level of LTB4 in biological samples, typically plasma. Several highly sensitive and specific methods are available for the quantification of LTB4.

Commonly Used Methodologies:

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay where LTB4 in the sample competes with a labeled LTB4 for binding to a limited amount of antibody. The amount of labeled LTB4 bound is inversely proportional to the concentration of LTB4 in the sample.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that separates LTB4 from other components in the sample by liquid chromatography, followed by detection and quantification using tandem mass spectrometry. This is often considered the gold standard for small molecule quantification.

Sample Protocol for LTB4 Measurement by LC-MS/MS:

-

Sample Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: The blood is centrifuged to separate the plasma.

-

Internal Standard Spiking: A known amount of a stable isotope-labeled LTB4 (e.g., d4-LTB4) is added to the plasma sample to serve as an internal standard for quantification.

-

Solid-Phase Extraction (SPE): The plasma sample is passed through an SPE cartridge to remove interfering substances and concentrate the LTB4.

-

Derivatization (Optional): In some methods, LTB4 is chemically modified to improve its chromatographic and mass spectrometric properties.

-

LC-MS/MS Analysis: The extracted and purified sample is injected into the LC-MS/MS system.

-

Liquid Chromatography: LTB4 and the internal standard are separated from other remaining components on a C18 reversed-phase column.

-

Tandem Mass Spectrometry: The separated compounds are ionized (typically using electrospray ionization in negative mode) and fragmented. Specific parent-to-daughter ion transitions are monitored for both LTB4 and the internal standard for highly selective detection and quantification.

-

-

Data Analysis: The ratio of the peak area of LTB4 to the peak area of the internal standard is used to calculate the concentration of LTB4 in the original plasma sample by comparing it to a standard curve.

Conclusion

This compound represents a targeted therapeutic approach for the management of cardiovascular disease by specifically inhibiting the production of the pro-inflammatory mediator LTB4. Clinical trials have demonstrated that this compound is well-tolerated and effectively reduces LTB4 levels in both healthy volunteers and patients with a history of cardiovascular events. While further clinical development and larger-scale trials are necessary to fully elucidate its clinical efficacy in reducing cardiovascular events, the mechanism of action and the data gathered to date position this compound as a promising novel agent in the fight against atherosclerosis and its complications. The detailed methodologies and pathways described in this guide provide a foundational understanding for the scientific and drug development community to build upon.

References

- 1. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 2. deCODE Launches Phase II Clinical Testing of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 3. deCODE genetics, Inc. Announces Positive Topline Results for Phase I Study of this compound for the Prevention of Heart Attack - BioSpace [biospace.com]

- 4. fiercebiotech.com [fiercebiotech.com]

The Role of DG051 in the Leukotriene B4 Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator implicated in a wide range of inflammatory diseases. Its synthesis is a key target for therapeutic intervention. This technical guide provides an in-depth overview of the role of DG051, a small molecule inhibitor, in the LTB4 synthesis pathway. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

The Leukotriene B4 Synthesis Pathway and the Role of this compound

The biosynthesis of LTB4 is a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane. This compound specifically targets a critical enzyme in this pathway, Leukotriene A4 Hydrolase (LTA4H).

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of LTA4H.[1][2][3][4] LTA4H is the terminal enzyme in the biosynthesis of LTB4, responsible for the conversion of Leukotriene A4 (LTA4) to LTB4. By binding to and inhibiting LTA4H, this compound effectively blocks the production of LTB4, thereby reducing the inflammatory response.[2][3]

The following diagram illustrates the leukotriene B4 synthesis pathway and the point of intervention for this compound:

// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4"]; AA [label="Arachidonic Acid (AA)", fillcolor="#FBBC05"]; cPLA2 [label="cPLA2", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Five_LOX [label="5-Lipoxygenase (5-LOX)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FLAP [label="FLAP", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; LTA4 [label="Leukotriene A4 (LTA4)", fillcolor="#FBBC05"]; LTA4H [label="Leukotriene A4 Hydrolase (LTA4H)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LTB4 [label="Leukotriene B4 (LTB4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; LTC4S [label="LTC4 Synthase", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LTC4 [label="Leukotriene C4 (LTC4)", fillcolor="#FBBC05"];

// Edges Membrane -> cPLA2 [label="Activation", style=dashed]; cPLA2 -> AA [label="Liberates"]; AA -> Five_LOX; FLAP -> Five_LOX [label="Activates", style=dashed]; Five_LOX -> LTA4 [label="Converts"]; LTA4 -> LTA4H; LTA4H -> LTB4 [label="Converts"]; LTA4 -> LTC4S; LTC4S -> LTC4; LTB4 -> Inflammation [label="Promotes"]; this compound -> LTA4H [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; }

Caption: The Leukotriene B4 synthesis pathway and the inhibitory action of this compound on LTA4H.Quantitative Data on this compound Activity

The efficacy of this compound as an LTA4H inhibitor has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Potency of this compound

| Parameter | Value | Description | Reference |

| Kd | 25 nM | Dissociation constant for LTA4H, indicating high binding affinity. | [1] |

| IC50 (LTA4H Hydrolase Activity) | 47 nM | Concentration of this compound required to inhibit 50% of LTA4H's ability to produce LTB4. | [1] |

| IC50 (LTA4H Aminopeptidase Activity - L-alanine p-nitroanilide) | 72 nM | Concentration of this compound required to inhibit 50% of LTA4H's aminopeptidase activity using a synthetic substrate. | [1] |

| IC50 (LTA4H Aminopeptidase Activity - Prolyl-glycyl-proline) | 150 nM | Concentration of this compound required to inhibit 50% of LTA4H's aminopeptidase activity using a physiological substrate. | [1] |

In Vivo / Ex Vivo Efficacy of this compound

| Study Type | Dosage | Effect | Reference |

| Phase I Clinical Trial (Multiple Doses) | Up to 320mg/day for 7 days | Peak reduction of LTB4 production by >70% versus baseline in whole blood. | [5] |

| Preclinical Studies | Not specified | Potent inhibitor of LTB4 production in human blood ex vivo and in animal models. | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

LTA4H Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LTA4H.

1. Reagents and Materials:

-

Recombinant human LTA4H enzyme

-

Leukotriene A4 (LTA4) methyl ester (substrate precursor)

-

Assay Buffer: e.g., 10 mM Tris-HCl, pH 8.0, degassed

-

NaOH solution (e.g., 50 mM) for LTA4 preparation

-

This compound or other test compounds

-

Quenching solution: e.g., ice-cold methanol

-

Internal standard for HPLC analysis (e.g., Prostaglandin B2)

-

HPLC system with a UV detector

2. Protocol:

-

Substrate Preparation: Freshly prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed, ice-cold NaOH solution under an inert atmosphere (e.g., nitrogen) in the dark. Neutralize the solution to the desired pH.

-

Enzyme and Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate the desired concentration of LTA4H enzyme with varying concentrations of this compound (or vehicle control) in the assay buffer for a specified time (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate to the enzyme-inhibitor mixture.

-

Reaction Incubation: Incubate the reaction for a short, precise period (e.g., 30 seconds) on ice to minimize non-enzymatic degradation of LTA4.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 2 volumes of ice-cold methanol) containing an internal standard.

-

Sample Preparation for Analysis: Vortex the samples and centrifuge at high speed to precipitate the protein. Transfer the supernatant to a new tube for analysis.

-

Product Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the LTB4 produced. Monitor the absorbance at approximately 270-280 nm.

-

Data Analysis: Calculate the amount of LTB4 produced by comparing the peak area to a standard curve and normalizing to the internal standard. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Whole Blood LTB4 Assay

This ex vivo assay measures the effect of an inhibitor on LTB4 production in a more physiologically relevant system.

1. Reagents and Materials:

-

Freshly drawn human whole blood (anticoagulated, e.g., with heparin)

-

Calcium ionophore A23187 (stimulant)

-

This compound or other test compounds

-

Phosphate Buffered Saline (PBS)

-

Quenching solution (e.g., ice-cold methanol or acetone)

-

LTB4 ELISA kit or LC-MS/MS system for LTB4 quantification

2. Protocol:

-

Blood Collection: Collect fresh human whole blood into tubes containing an anticoagulant.

-

Pre-incubation with Inhibitor: Pre-incubate aliquots of whole blood with varying concentrations of this compound (or vehicle control) for a specified time at 37°C.

-

Stimulation of LTB4 Production: Stimulate LTB4 synthesis by adding a calcium ionophore such as A23187 (e.g., final concentration of 10 µM) to the blood samples.[6]

-

Incubation: Incubate the stimulated blood samples for a defined period (e.g., 30 minutes) at 37°C.[6]

-

Termination and Sample Preparation: Terminate the reaction by placing the samples on ice and/or adding a quenching solution. Separate the plasma or serum by centrifugation.[6]

-

LTB4 Quantification: Measure the concentration of LTB4 in the plasma or serum using a validated LTB4 ELISA kit or by LC-MS/MS.

-

Data Analysis: Calculate the percentage of inhibition of LTB4 production for each this compound concentration compared to the vehicle-treated control. Determine the IC50 value.

The following diagram outlines a typical workflow for evaluating the effect of this compound on LTB4 production in a whole blood assay.

// Nodes Start [label="Start: Fresh Whole Blood", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Preincubation [label="Pre-incubation with this compound\n(or vehicle control) at 37°C"]; Stimulation [label="Stimulation with\nCalcium Ionophore (A23187)"]; Incubation [label="Incubation at 37°C"]; Termination [label="Reaction Termination\n(e.g., ice, quenching solution)"]; Centrifugation [label="Centrifugation to\nseparate plasma/serum"]; Quantification [label="LTB4 Quantification\n(ELISA or LC-MS/MS)"]; Analysis [label="Data Analysis:\nIC50 Determination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Preincubation; Preincubation -> Stimulation; Stimulation -> Incubation; Incubation -> Termination; Termination -> Centrifugation; Centrifugation -> Quantification; Quantification -> Analysis; }

Caption: A generalized experimental workflow for assessing this compound's inhibition of LTB4 synthesis.Conclusion

This compound is a well-characterized, potent inhibitor of LTA4H, a key enzyme in the pro-inflammatory LTB4 synthesis pathway. Its mechanism of action, supported by robust quantitative data from in vitro and ex vivo studies, demonstrates its potential as a therapeutic agent for inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other LTA4H inhibitors. This comprehensive technical overview serves as a valuable resource for researchers and drug development professionals working in the field of inflammation and leukotriene-modifying drugs.

References

- 1. caymanchem.com [caymanchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. DG-051 | C21H25Cl2NO4 | CID 44818987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. deCODE Submits IND on this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 5. deCODE Announces Positive Topline Results for Phase I Study of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 6. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

DG051: A Potent and Selective Inhibitor of Leukotriene A4 Hydrolase for Modulating Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

DG051 is a novel, orally bioavailable small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a critical enzyme in the biosynthesis of the potent pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][3] By selectively targeting LTA4H, this compound effectively suppresses LTB4 production, a key driver in various inflammatory diseases.[4][5] This technical guide provides a comprehensive overview of the biochemical and cellular functions of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and development of this compound and related compounds as potential therapeutics for inflammatory disorders, particularly in the context of myocardial infarction.[1][2]

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of numerous acute and chronic diseases. The leukotriene pathway is a central cascade in the inflammatory response, and one of its key products, leukotriene B4 (LTB4), is a powerful chemoattractant and activator of leukocytes.[1][4] LTB4 is synthesized from arachidonic acid via a series of enzymatic steps, with the final and rate-limiting step being the conversion of leukotriene A4 (LTA4) to LTB4, catalyzed by the enzyme leukotriene A4 hydrolase (LTA4H).[3][6]

This compound was developed as a first-in-class, potent, and selective inhibitor of LTA4H.[4][7] Its primary pharmacological effect is the dose-dependent reduction of LTB4 production.[4][8] Preclinical and clinical studies have demonstrated the potential of this compound to modulate inflammatory responses, with investigations primarily focused on its application in preventing myocardial infarction.[2][7]

Biochemical and Cellular Functions

Mechanism of Action

The primary biochemical function of this compound is the direct inhibition of leukotriene A4 hydrolase (LTA4H).[1][2] LTA4H is a bifunctional zinc metalloenzyme that possesses both epoxide hydrolase and aminopeptidase activities.[6] this compound specifically targets the epoxide hydrolase activity, which is responsible for the conversion of LTA4 to LTB4.[3] By binding to LTA4H, this compound blocks the active site and prevents the substrate LTA4 from being converted to the pro-inflammatory mediator LTB4.[1][2] This leads to a significant reduction in the levels of LTB4, thereby dampening the inflammatory cascade.[4]

This compound has also been shown to inhibit the aminopeptidase activity of LTA4H.[3]

Signaling Pathway

The synthesis of LTB4 is a key component of the arachidonic acid cascade. The pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted to LTA4. LTA4H then catalyzes the final step in the synthesis of LTB4. This compound intervenes at this critical juncture.

References

- 1. Development of a homogeneous time-resolved fluorescence leukotriene B4 assay for determining the activity of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of assay conditions for leukotriene B4 synthesis by neutrophils or platelets isolated from peripheral blood of monogastric animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Measurement of leukotriene B4 in vitro and in vivo by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Dual Enzymatic Activity of Leukotriene A4 Hydrolase with the Inhibitor DG051: A Technical Guide

Abstract: Leukotriene A4 Hydrolase (LTA4H) is a critical bifunctional enzyme in the inflammatory cascade, possessing two distinct catalytic functions that contribute to both the propagation and resolution of inflammation. This technical guide provides an in-depth examination of LTA4H's dual enzymatic activities—epoxide hydrolase and aminopeptidase. It focuses on the interaction of LTA4H with DG051, a potent small-molecule inhibitor. This document furnishes researchers, scientists, and drug development professionals with a comprehensive resource, including quantitative data on this compound's inhibitory profile, detailed experimental protocols for assessing LTA4H activity, and visual diagrams of key biological pathways and experimental workflows.

Introduction to Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 Hydrolase (LTA4H) is a cytosolic zinc metalloenzyme that plays a pivotal and complex role in regulating inflammatory responses.[1][2][3][4] It is distinguished by its dual enzymatic functions, which allow it to modulate inflammatory pathways in opposing ways.[4][5][6][7]

-

Epoxide Hydrolase Activity (Pro-Inflammatory): LTA4H catalyzes the hydrolysis of the unstable epoxide, Leukotriene A4 (LTA4), to produce Leukotriene B4 (LTB4).[1][8][9][10] LTB4 is a potent lipid mediator and chemoattractant that recruits and activates immune cells, such as neutrophils, to sites of inflammation, thereby amplifying the inflammatory cascade.[6][8][11]

-

Aminopeptidase Activity (Anti-Inflammatory/Resolution): LTA4H also functions as an aminopeptidase, capable of degrading specific peptides.[3][9][12] A key substrate for this activity is the tripeptide Pro-Gly-Pro (PGP), a chemoattractant for neutrophils.[2][4][6][9] By cleaving and inactivating PGP, the aminopeptidase function of LTA4H contributes to the resolution of inflammation.[6][9]

This dual functionality positions LTA4H as a key regulatory node, capable of both initiating and dampening inflammatory signals through two distinct, yet overlapping, active sites.[4]

This compound: A Dual Inhibitor of LTA4H

This compound is a potent, orally bioavailable small-molecule inhibitor of LTA4H that was developed for the prevention of myocardial infarction.[1][8][13] The compound was advanced into Phase II clinical trials before its development was discontinued.[1][4][5] this compound acts as a dual inhibitor, blocking both the pro-inflammatory epoxide hydrolase and the anti-inflammatory aminopeptidase activities of LTA4H, with a higher potency towards the former.[13]

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound against both catalytic functions of LTA4H has been quantified through various in vitro and cell-based assays. The key parameters are summarized below.

| Parameter | Activity Measured | Substrate | Value (nM) | Reference(s) |

| Kd | Binding Affinity | - | 25 - 26 | [2][6][13] |

| IC50 | Epoxide Hydrolase | Leukotriene A4 | 47 | [13] |

| IC50 | Aminopeptidase | L-alanine p-nitroanilide | 72 | [6][13] |

| IC50 | Aminopeptidase | Pro-Gly-Pro (PGP) | 150 | [13] |

| IC50 | Epoxide Hydrolase (Cell-based) | Endogenous | 37 | [6] |

Table 1: Summary of quantitative data for this compound inhibition of LTA4H.

LTA4H in the Leukotriene Biosynthesis Pathway

The epoxide hydrolase function of LTA4H is the final and rate-limiting step in the biosynthesis of LTB4. This pathway begins with the release of arachidonic acid from the cell membrane and is a key target for anti-inflammatory drug development. This compound intervenes by directly blocking the conversion of LTA4 to LTB4.

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the dual enzymatic activity of LTA4H and its inhibition by compounds such as this compound.

Protocol 1: Aminopeptidase Activity Assay (Chromogenic)

This assay measures the aminopeptidase activity of LTA4H by monitoring the hydrolysis of a chromogenic substrate.

-

Principle: The enzyme cleaves the p-nitroanilide group from the substrate (L-alanine-p-nitroanilide), releasing a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[8]

-

Materials:

-

Purified recombinant human LTA4H

-

L-alanine-p-nitroanilide (substrate)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

This compound or other inhibitors

-

96-well microplate

-

Microplate reader with 405 nm filter

-

-

Procedure:

-

Prepare a stock solution of the substrate in DMSO. Dilute to a working concentration in the Assay Buffer.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 20 µL of the this compound dilutions (or vehicle control) to each well.

-

Add 160 µL of a solution containing a known amount of purified LTA4H to each well.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the substrate working solution to each well.

-

Immediately place the microplate in the reader and measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Protocol 2: Epoxide Hydrolase Activity Assay (HPLC-based)

This assay directly measures the enzymatic conversion of LTA4 to LTB4.

-

Principle: The substrate, LTA4, is incubated with the enzyme, and the product, LTB4, is separated and quantified using reverse-phase high-performance liquid chromatography (HPLC).[1]

-

Materials:

-

Purified recombinant human LTA4H

-

LTA4 methyl ester (precursor)

-

Assay Buffer: 10 mM Tris-HCl, pH 8.0, kept on ice

-

This compound or other inhibitors

-

Reaction Stop Solution: Methanol with an internal standard (e.g., PGB2)

-

HPLC system with a C18 column and UV detector (270 nm)

-

-

Procedure:

-

Substrate Preparation (Critical): LTA4 is highly unstable and must be prepared fresh.[1][2] Hydrolyze the LTA4 methyl ester in a degassed, ice-cold 50 mM NaOH solution under an inert nitrogen atmosphere for 60 minutes in the dark.[1][2]

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In microcentrifuge tubes on ice, pre-incubate LTA4H with this compound dilutions (or vehicle) for 15 minutes.

-

Initiate the reaction by adding the freshly prepared LTA4 substrate. The final reaction volume is typically 100-200 µL.

-

Incubate on ice for exactly 30 seconds to minimize non-enzymatic LTA4 degradation.[1]

-

Terminate the reaction by adding 2 volumes of ice-cold Stop Solution.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Analyze the sample by RP-HPLC, monitoring absorbance at 270 nm.

-

Calculate the amount of LTB4 formed by comparing the peak area to a standard curve and normalizing to the internal standard.[1]

-

Protocol 3: Human Whole Blood Assay (ELISA-based)

This ex vivo assay assesses the inhibitory effect of a compound on LTB4 production in a physiologically relevant cellular environment.

-

Principle: Leukocytes in whole blood are stimulated to produce LTB4 using a calcium ionophore. The amount of LTB4 produced in the presence and absence of an inhibitor is quantified using a competitive ELISA.[8][9]

-

Materials:

-

Freshly drawn heparinized human whole blood

-

Calcium Ionophore A23187

-

This compound or other inhibitors

-

RPMI 1640 medium

-

LTB4 ELISA Kit

-

-

Procedure:

-

Within 2 hours of collection, pre-warm the whole blood to 37°C.

-

In a 96-well plate or tubes, add serial dilutions of this compound to the blood samples and incubate for 15-30 minutes at 37°C.

-

Stimulate LTB4 synthesis by adding Calcium Ionophore A23187 (e.g., final concentration of 10 µM).

-

Incubate for 30 minutes at 37°C.[9]

-

Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.

-

Collect the plasma supernatant.

-

Quantify the LTB4 concentration in the plasma using a commercial LTB4 ELISA kit, following the manufacturer’s instructions.

-

Calculate the percent inhibition of LTB4 production relative to the vehicle-treated control.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cloud-clone.com [cloud-clone.com]

- 4. A remarkable activity of human leukotriene A4 hydrolase (LTA4H) toward unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 11. A sensitive fluorigenic substrate for selective in vitro and in vivo assay of leukotriene A4 hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. novusbio.com [novusbio.com]

- 13. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

DG051: A Technical Guide on its Attenuation of Pro-inflammatory Mediator Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DG051 is a potent and selective small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a critical enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By targeting LTA4H, this compound effectively reduces the production of LTB4, a key driver of inflammation implicated in various cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on LTB4 production, and detailed experimental methodologies for assessing its activity.

Core Mechanism of Action: Inhibition of Leukotriene A4 Hydrolase

This compound's primary mechanism of action is the direct inhibition of leukotriene A4 hydrolase (LTA4H).[1][2] LTA4H is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4) from its unstable precursor, leukotriene A4 (LTA4).[1] LTB4 is a potent chemoattractant for neutrophils and other immune cells, playing a crucial role in the inflammatory cascade. By binding to LTA4H, this compound blocks the conversion of LTA4 to LTB4, thereby reducing the levels of this pro-inflammatory mediator.[1][2]

Signaling Pathway of LTB4 Production and Inhibition by this compound

Caption: LTA4H signaling pathway and the inhibitory action of this compound.

Quantitative Data on the Efficacy of this compound

The inhibitory potency of this compound on LTA4H and its effect on LTB4 production have been quantified in both in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Leukotriene A4 Hydrolase (LTA4H) by this compound

| Parameter | Value | Description | Source |

| IC₅₀ | 37 nM | The half maximal inhibitory concentration against LTB4 production in a human whole blood assay. | [3] |

| K_d_ | 26 nM | The equilibrium dissociation constant, indicating the binding affinity of this compound to LTA4H. | [4] |

Table 2: In Vivo Reduction of Leukotriene B4 (LTB4) Production by this compound in Clinical Trials

| Study Phase | Population | Dosage | Effect on LTB4 Production | Source |

| Phase I | Healthy Volunteers | Up to 320 mg/day for 7 days | Dose-dependent reduction, with a peak reduction of over 70% from baseline. | [5] |

| Phase IIa | Patients with a history of heart attack or coronary artery disease | Not specified | Significant dose-dependent reductions in LTB4. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effect on pro-inflammatory mediator production. Below are representative protocols based on established methods.

Human Whole Blood Assay for LTB4 Production

This ex vivo assay is a robust method to determine the potency of LTA4H inhibitors in a physiologically relevant matrix.

Objective: To measure the IC₅₀ of this compound for the inhibition of calcium ionophore-stimulated LTB4 production in human whole blood.

Materials:

-

Freshly drawn human whole blood (heparinized)

-

This compound stock solution (in DMSO)

-

Calcium ionophore A23187

-

Phosphate Buffered Saline (PBS)

-

Methanol (for quenching and protein precipitation)

-

LTB4 ELISA kit or LC-MS/MS system

-

Centrifuge

-

Incubator (37°C)

Protocol:

-

Blood Collection: Collect whole blood from healthy volunteers into heparin-containing tubes.

-

Compound Incubation: Aliquot whole blood into microcentrifuge tubes. Add varying concentrations of this compound (or vehicle control) and pre-incubate for 15-30 minutes at 37°C.

-

Stimulation: Initiate LTB4 synthesis by adding a final concentration of 10-50 µM calcium ionophore A23187. Incubate for 30 minutes at 37°C.[7][8]

-

Reaction Quenching: Stop the reaction by adding ice-cold methanol.

-

Sample Preparation: Centrifuge the samples to pellet cell debris and precipitated proteins.

-

LTB4 Quantification: Analyze the supernatant for LTB4 levels using a validated LTB4 ELISA kit or by a highly sensitive and selective LC-MS/MS method.[9]

-

Data Analysis: Calculate the percentage inhibition of LTB4 production for each this compound concentration compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Experimental Workflow for Human Whole Blood Assay

Caption: Workflow for assessing this compound's inhibition of LTB4 production.

Recombinant LTA4H Enzyme Inhibition Assay

This in vitro assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified LTA4H.

Objective: To determine the kinetic parameters of this compound inhibition of recombinant human LTA4H.

Materials:

-

Recombinant human LTA4H

-

Leukotriene A4 (LTA4) substrate

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl with 0.1% BSA)

-

Quenching solution (e.g., methanol with an internal standard)

-

LC-MS/MS system

Protocol:

-

Enzyme and Inhibitor Pre-incubation: In a microplate, add recombinant LTA4H and varying concentrations of this compound (or vehicle control) in the assay buffer. Pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the LTA4 substrate.

-

Incubation: Incubate the reaction mixture for a specific time at 37°C, ensuring the reaction proceeds within the linear range.

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Product Quantification: Quantify the amount of LTB4 produced using a validated LC-MS/MS method.

-

Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Analyze the data using enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the mode of inhibition and calculate the inhibition constant (K_i_).

Conclusion

This compound is a well-characterized inhibitor of LTA4H with demonstrated efficacy in reducing the production of the pro-inflammatory mediator LTB4. Its potent in vitro activity translates to significant in vivo effects, as evidenced by clinical trial data. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacological properties of this compound and similar LTA4H inhibitors. The continued study of such targeted anti-inflammatory agents holds promise for the development of novel therapeutics for a range of inflammatory conditions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. DG-051 | C21H25Cl2NO4 | CID 44818987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. deCODE genetics, Inc. Announces Positive Topline Results for Phase I Study of this compound for the Prevention of Heart Attack - BioSpace [biospace.com]

- 6. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 7. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Biology of DG051 Binding to Leukotriene A4 Hydrolase (LTA4H)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and functional interactions between the potent inhibitor DG051 and its target, leukotriene A4 hydrolase (LTA4H). The information presented herein is intended to serve as a technical resource for researchers in academia and industry, offering detailed insights into the binding kinetics, experimental methodologies, and the broader signaling context of this important therapeutic target.

Introduction to LTA4H and this compound

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade.[1][2] It catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[1] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, and its overproduction is implicated in a range of inflammatory diseases.[3][4][5]

This compound is a novel, potent, and orally active small-molecule inhibitor of LTA4H.[1][6][7] Developed through a fragment-based drug discovery approach, this compound has been investigated as a therapeutic agent for the prevention of myocardial infarction and stroke.[2][7][8] Its mechanism of action involves the direct inhibition of LTA4H, thereby reducing the production of LTB4 and mitigating the inflammatory response.[1][8]

Quantitative Analysis of this compound-LTA4H Binding

The interaction between this compound and LTA4H has been characterized by strong binding affinity and potent inhibitory activity. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Assay Condition | Reference |

| Binding Affinity (Kd) | 26 nM | - | [9] |

| IC50 (Epoxide Hydrolase) | 37 nM | Human Whole Blood Assay | [10] |

| IC50 (Aminopeptidase) | - | - | - |

Further research is needed to provide a direct comparison of IC50 values for both enzymatic activities under identical conditions.

Structural Basis of this compound Inhibition

The high-affinity binding of this compound to LTA4H is dictated by specific structural interactions within the enzyme's active site. This compound is comprised of three key functional components: a butanoic acid moiety, a pyrrolidine linker, and a lipophilic biphenyl ether tail.[10]

Crystallographic studies have revealed that the butanoic acid group of this compound chelates the catalytic zinc ion (Zn²⁺) in the LTA4H active site.[10] The flexible pyrrolidine linker allows the inhibitor to adopt an optimal conformation within the bent, L-shaped substrate-binding cleft of the enzyme.[10] The lipophilic biphenyl ether moiety extends into a hydrophobic pocket at the base of the active site, further stabilizing the inhibitor-enzyme complex.[10]

The conformation of this compound within the active site effectively blocks the access of the natural substrate, LTA4, to the catalytic machinery, thereby preventing the synthesis of LTB4.

Experimental Protocols

This section details the methodologies employed in the characterization of this compound's interaction with LTA4H.

LTA4H Epoxide Hydrolase Inhibition Assay

This assay measures the ability of an inhibitor to block the conversion of LTA4 to LTB4.

-

Enzyme and Inhibitor Preparation : Recombinant human LTA4H is pre-incubated with the test compound (e.g., this compound) in a reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA and 2.5% v/v DMSO) for 15 minutes at 37°C.[11]

-

Substrate Preparation : A fresh solution of LTA4 is prepared by hydrolyzing its methyl ester precursor in a degassed, alkaline solution (e.g., 50 mM NaOH) under an inert atmosphere.[11][12]

-

Reaction Initiation and Termination : The enzymatic reaction is initiated by adding the LTA4 substrate to the enzyme-inhibitor mixture. The final concentration of LTA4 is typically in the nanomolar range (e.g., 150 nM).[11] The reaction is allowed to proceed for a set time (e.g., 10 minutes) at 37°C and is then terminated, often by dilution.[11]

-

Quantification of LTB4 : The amount of LTB4 produced is quantified using a suitable analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

IC50 Determination : The concentration of the inhibitor that produces 50% inhibition of LTB4 production (IC50) is determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

X-Ray Crystallography of the this compound-LTA4H Complex

Determining the three-dimensional structure of this compound bound to LTA4H provides atomic-level insights into the mechanism of inhibition.

-

Protein Expression and Purification : Recombinant human LTA4H is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.

-

Crystallization : Crystals of the LTA4H protein are grown using vapor diffusion methods. The protein solution is mixed with a precipitant solution, and the mixture is allowed to equilibrate against a larger reservoir of the precipitant.

-

Soaking or Co-crystallization : To obtain the inhibitor-bound structure, pre-grown LTA4H crystals can be soaked in a solution containing this compound, or the protein and inhibitor can be mixed prior to crystallization (co-crystallization).

-

Data Collection and Structure Determination : The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. The diffraction data are then processed to determine the electron density map of the protein-inhibitor complex, from which an atomic model is built and refined.

LTA4H Signaling Pathway and the Impact of this compound

LTA4H is a key enzyme in the leukotriene biosynthetic pathway. Its product, LTB4, exerts its pro-inflammatory effects by binding to and activating specific G protein-coupled receptors, primarily BLT1 and BLT2, on the surface of immune cells.[3][5]

Caption: LTA4H Signaling Pathway and Inhibition by this compound.

Activation of BLT receptors triggers a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), leading to calcium mobilization, and the activation of the MAPK and NF-κB signaling pathways.[3][4][13] These events ultimately result in the cellular responses that characterize inflammation, such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.

By inhibiting LTA4H, this compound effectively curtails the production of LTB4, thereby preventing the initiation of this downstream signaling cascade and reducing the inflammatory response.

Experimental Workflow for this compound Characterization

The discovery and characterization of LTA4H inhibitors like this compound typically follow a structured workflow.

Caption: Workflow for the Discovery and Development of this compound.

This workflow begins with target identification and validation, followed by screening for initial hits. Promising fragments are then optimized through medicinal chemistry to improve potency and drug-like properties, leading to a lead compound such as this compound.[7] The lead compound is then extensively characterized through in vitro and in vivo studies, including detailed structural analysis, before progressing to clinical trials.

Logical Relationship of Structural Findings

The structural data obtained from X-ray crystallography are crucial for understanding the structure-activity relationship (SAR) of this compound and for guiding further drug design efforts.

Caption: Logical Flow from Structure to Rational Drug Design.

By elucidating the precise binding mode of this compound, researchers can understand why it exhibits high potency and selectivity. This knowledge of the key interactions forms the basis of the SAR and enables the rational design of new analogs with improved pharmacological profiles.

Conclusion

The study of this compound's interaction with LTA4H provides a compelling example of structure-based drug design. The detailed understanding of its binding mode, supported by quantitative binding and inhibition data, has not only validated LTA4H as a therapeutic target but has also provided a robust framework for the development of novel anti-inflammatory agents. The experimental protocols and signaling pathway information presented in this guide offer a valuable resource for scientists working to further unravel the complexities of the leukotriene pathway and to develop the next generation of LTA4H inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical Fragments: Fragments in the Clinic: DG-051 [practicalfragments.blogspot.com]

- 8. deCODE Launches Phase II Clinical Testing of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: DG051 In Vitro Assay for LTB4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the in vitro efficacy of DG051, a potent inhibitor of Leukotriene A4 (LTA4) hydrolase, in blocking the production of Leukotriene B4 (LTB4).

Introduction

Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid and is deeply involved in inflammatory responses.[1][2] It is a potent chemoattractant for neutrophils, drawing these immune cells to sites of inflammation. The biosynthesis of LTB4 from arachidonic acid is a multi-step enzymatic process involving 5-lipoxygenase (5-LOX), 5-lipoxygenase-activating protein (FLAP), and finally, LTA4 hydrolase (LTA4H), which catalyzes the conversion of LTA4 to LTB4.[1][2]

This compound is a small molecule inhibitor of LTA4 hydrolase.[3][4] By targeting LTA4H, this compound effectively blocks the final and rate-limiting step in LTB4 synthesis, thereby reducing the levels of this pro-inflammatory mediator.[3][4][5] This mechanism of action makes this compound a compound of interest for therapeutic intervention in inflammatory diseases.

Data Presentation

The inhibitory potency of this compound against LTA4 hydrolase has been determined in enzymatic assays.

| Compound | Target | Assay Type | IC50 |

| This compound | Leukotriene A4 Hydrolase (LTA4H) | Enzymatic Assay | 47 nM |

LTB4 Signaling Pathway and this compound Inhibition

The following diagram illustrates the biosynthesis of LTB4 and the point of inhibition by this compound.

Caption: LTB4 biosynthesis pathway and this compound's mechanism of action.

Experimental Protocols

Protocol 1: In Vitro LTA4H Enzymatic Assay

This protocol describes the determination of this compound's inhibitory activity on purified LTA4 hydrolase.

Materials:

-

Purified recombinant human LTA4H

-

Leukotriene A4 (LTA4) substrate

-

Assay Buffer: 10 mM Tris-HCl, pH 8.0

-

This compound stock solution (in DMSO)

-

Quenching solution (e.g., methanol)

-

Internal standard for LC-MS/MS analysis (e.g., PGB2)

-

96-well microplate

-

Microplate reader or LC-MS/MS system

Procedure:

-

Reagent Preparation:

-

Prepare fresh LTA4 substrate immediately before use.

-

Dilute LTA4 hydrolase to the desired concentration in ice-cold Assay Buffer.

-

Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Reaction:

-

Add 20 µL of the diluted this compound solutions or vehicle control (Assay Buffer with DMSO) to the wells of a 96-well plate.

-

Add 20 µL of the diluted LTA4H enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the LTA4 substrate solution to each well.

-

-

Reaction Termination and Analysis:

-

After a 30-second incubation at 37°C, terminate the reaction by adding 50 µL of quenching solution containing the internal standard.

-

Analyze the formation of LTB4 by a suitable method, such as LC-MS/MS or a specific LTB4 ELISA.

-

-

Data Analysis:

-

Calculate the percentage of LTB4 production inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Protocol 2: In Vitro Cellular Assay for LTB4 Inhibition using Differentiated HL-60 Cells

This protocol details a cell-based assay to evaluate the efficacy of this compound in inhibiting LTB4 production in a biologically relevant context. Human promyelocytic leukemia cells (HL-60) can be differentiated into neutrophil-like cells, which are capable of producing LTB4 upon stimulation.

Materials:

-

HL-60 cells (ATCC CCL-240)

-

Complete growth medium (e.g., Iscove's Modified Dulbecco's Medium with 20% FBS)

-

All-trans-retinoic acid (ATRA) for differentiation

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium Ionophore A23187

-

This compound stock solution (in DMSO)

-

LTB4 ELISA kit

-

96-well cell culture plates

Procedure:

Part A: Differentiation of HL-60 Cells

-

Culture HL-60 cells in complete growth medium, maintaining cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.

-

To induce differentiation into a neutrophil-like phenotype, incubate the HL-60 cells with 1 µM ATRA for 4-5 days.

-

Confirm differentiation by assessing morphological changes and the expression of neutrophil markers (e.g., CD11b) by flow cytometry.

Part B: LTB4 Inhibition Assay

-

Harvest the differentiated HL-60 cells and wash them with HBSS. Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in HBSS. Add 50 µL of the this compound dilutions or vehicle control (HBSS with DMSO) to the appropriate wells.

-

Pre-incubate the plate at 37°C for 30 minutes.

-

Stimulate LTB4 production by adding 50 µL of Calcium Ionophore A23187 (final concentration of 5-10 µM) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Terminate the reaction by centrifuging the plate at 400 x g for 5 minutes at 4°C.

-

Carefully collect the supernatant for LTB4 measurement.

Part C: LTB4 Quantification

-

Quantify the concentration of LTB4 in the collected supernatants using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

Data Analysis:

-

Calculate the percentage of LTB4 production inhibition for each this compound concentration relative to the vehicle-treated, stimulated control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cellular LTB4 Inhibition Assay

The following diagram outlines the workflow for the cellular LTB4 inhibition assay.

Caption: Workflow for the this compound cellular LTB4 inhibition assay.

References

- 1. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Generation of leukotrienes by antigen and calcium ionophore A23187 stimuli from a mouse mastocytoma cell line, MMC-16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the Efficacy of DG051 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DG051 is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme critical for the biosynthesis of leukotriene B4 (LTB4)[1][2][3]. LTB4 is a powerful pro-inflammatory lipid mediator implicated in a variety of inflammatory diseases[2][3]. By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating inflammatory responses[4][5]. These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound by measuring its impact on LTB4 production and downstream cellular signaling events.

Mechanism of Action

This compound targets and inhibits the enzymatic activity of LTA4H. This enzyme catalyzes the conversion of leukotriene A4 (LTA4) to LTB4[1][2][3]. The inhibition of LTA4H by this compound leads to a dose-dependent decrease in the synthesis and release of LTB4 from inflammatory cells.

References

- 1. caymanchem.com [caymanchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. DG-051 | C21H25Cl2NO4 | CID 44818987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. deCODE genetics, Inc. Announces Positive Topline Results for Phase I Study of this compound for the Prevention of Heart Attack - BioSpace [biospace.com]

- 5. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

Application Notes and Protocols for the Evaluation of LTA4H Inhibitors in Murine Models of Inflammation

Disclaimer: Extensive searches for specific experimental protocols detailing the use of DG051 in mouse models of inflammation did not yield publicly available data. The information presented herein is a generalized protocol for evaluating a potent Leukotriene A4 Hydrolase (LTA4H) inhibitor, conceptually similar to this compound, in a common preclinical model of acute inflammation.

Introduction

Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc enzyme that catalyzes the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent lipid mediator involved in orchestrating inflammatory responses.[1][2] LTB4 is a powerful chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation and amplifying the inflammatory cascade. This compound is a small molecule inhibitor of LTA4H, which has been investigated for its potential to reduce inflammation by decreasing the production of LTB4.[1][3] While clinical development of this compound has focused on cardiovascular indications, its mechanism of action suggests therapeutic potential in a broader range of inflammatory diseases.

These application notes provide a detailed, albeit generalized, experimental protocol for assessing the anti-inflammatory efficacy of a selective LTA4H inhibitor in a lipopolysaccharide (LPS)-induced mouse model of acute systemic inflammation.

Signaling Pathway of LTA4H in Inflammation

The following diagram illustrates the enzymatic action of LTA4H and the subsequent signaling of its product, LTB4, which leads to the transcription of pro-inflammatory cytokines.

References

How to dissolve and prepare DG051 for cell culture experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of DG051, a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), for use in cell culture experiments. Adherence to these guidelines will help ensure consistent and reproducible results in studies investigating the biological effects of this compound.

Product Information

-

Synonyms: DG-051, 4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid hydrochloride[1]

-

Mechanism of Action: this compound is a potent inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme responsible for the synthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][7] By inhibiting LTA4H, this compound reduces the production of LTB4.[1][2][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| IC₅₀ (LTA4H enzyme assay) | 47 nM | [3][4][5] |

| IC₅₀ (human whole blood) | 37 nM | [3][4] |

| K d | 26 nM | [3][5] |

| Solubility in DMSO | ≥ 317 mg/mL | [3][4] |

| Aqueous Solubility | > 30 mg/mL | [3] |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette and sterile tips

Protocol:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.26 mg of this compound.

-

Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 4.26 mg of this compound.

-

Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.[4] Visually inspect the solution to confirm that no particulates are present.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][5]

Preparation of Working Solutions for Cell Culture

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

-

Calibrated pipettes and sterile tips

Protocol:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

-

-

Application to Cells: Add the prepared working solutions of this compound or the vehicle control to your cell cultures. Gently mix the plate or flask to ensure even distribution.

-

Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Visualizations

Caption: Experimental workflow for preparing and using this compound in cell culture.

Caption: this compound inhibits LTA4H, blocking the synthesis of pro-inflammatory LTB4.

References

- 1. DG-051 | C21H25Cl2NO4 | CID 44818987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Aminopeptidase | TargetMol [targetmol.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. This compound| CAS 929915-58-2 [dcchemicals.com]

- 7. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]

Optimal Concentration of DG051 for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DG051 is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme that plays a crucial role in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4)[1]. By inhibiting LTA4H, this compound effectively reduces the production of LTB4, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent for cardiovascular diseases such as myocardial infarction[1][2]. These application notes provide a comprehensive guide for determining the optimal concentration of this compound for in vitro studies, including detailed protocols for key assays and a summary of its inhibitory activities.

Quantitative Data Summary

The inhibitory potency of this compound has been evaluated in various in vitro assay formats. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a reference for dose-response studies.

| Assay Type | Target/System | Substrate | IC50 (nM) | Reference |

| LTA4H Enzyme Assay (Epoxide Hydrolase Activity) | Recombinant Human LTA4H | Leukotriene A4 (LTA4) | 47 | [3][4] |

| LTA4H Aminopeptidase Assay | Recombinant Human LTA4H | L-Alanine p-nitroanilide | 72 | [3][4] |

| Human Whole Blood Assay | Endogenous LTA4H | Endogenous LTA4 | 37 | [3][4] |

Signaling Pathway

This compound targets a key enzyme in the leukotriene biosynthetic pathway. The following diagram illustrates the pathway and the specific point of inhibition by this compound.

Caption: The leukotriene signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established methods and are intended to serve as a starting point for your investigations.

LTA4H Epoxide Hydrolase Inhibition Assay

This assay measures the ability of this compound to inhibit the conversion of LTA4 to LTB4 by recombinant human LTA4H.

Materials:

-

Recombinant human LTA4H (e.g., from R&D Systems or Cayman Chemical)

-

Leukotriene A4 (LTA4) methyl ester

-

Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 7.5

-

This compound stock solution (in DMSO)

-

Reaction termination solution (e.g., methanol or acetonitrile with an internal standard)

-

96-well plates

-

LC-MS/MS or ELISA kit for LTB4 quantification

Protocol:

-

LTA4 Substrate Preparation: Freshly prepare LTA4 by saponification of LTA4 methyl ester.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is below 1%.

-

Enzyme Preparation: Dilute recombinant human LTA4H to the desired concentration in the assay buffer.

-

Assay Reaction: a. To a 96-well plate, add 20 µL of the this compound dilution. b. Add 60 µL of the diluted LTA4H enzyme solution. c. Pre-incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 20 µL of the freshly prepared LTA4 substrate. e. Incubate for 10 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 100 µL of the termination solution.

-

LTB4 Quantification: Analyze the samples for LTB4 concentration using a validated LC-MS/MS method or a commercially available LTB4 ELISA kit.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

LTA4H Aminopeptidase Inhibition Assay

This colorimetric assay determines the inhibitory effect of this compound on the aminopeptidase activity of LTA4H using a chromogenic substrate.

Materials:

-

Recombinant human LTA4H

-

L-Alanine p-nitroanilide (substrate)

-

Assay Buffer: 50 mM Tris, 150 mM NaCl, pH 7.5

-

This compound stock solution (in DMSO)

-

96-well plates

-

Plate reader capable of measuring absorbance at 405 nm

Protocol:

-

Compound and Substrate Preparation: Prepare serial dilutions of this compound and a working solution of L-Alanine p-nitroanilide in the assay buffer.

-

Enzyme Preparation: Dilute recombinant human LTA4H in the assay buffer.

-

Assay Reaction: a. Add 50 µL of the this compound dilution to a 96-well plate. b. Add 25 µL of the diluted LTA4H enzyme solution. c. Pre-incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 25 µL of the L-Alanine p-nitroanilide solution.

-

Measurement: Immediately measure the change in absorbance at 405 nm over time (kinetic read) at 37°C using a plate reader.

-

Data Analysis: Determine the reaction rate (V) for each this compound concentration. Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

Human Whole Blood LTB4 Production Inhibition Assay

This assay measures the efficacy of this compound in a more physiologically relevant matrix by assessing the inhibition of LTB4 production in stimulated human whole blood.

Materials:

-

Freshly drawn human whole blood (anticoagulant: heparin)

-

Calcium ionophore A23187

-

This compound stock solution (in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or RPMI 1640 medium

-

Reaction termination solution (e.g., cold methanol)

-

ELISA kit for LTB4 quantification

Protocol:

-

Blood Collection: Collect fresh human blood into tubes containing heparin.

-

Compound Incubation: a. In a 96-well plate, add 10 µL of this compound serial dilutions. b. Add 190 µL of whole blood to each well. c. Incubate for 30 minutes at 37°C.

-

Stimulation: Add 10 µL of calcium ionophore A23187 (final concentration ~10-50 µM) to stimulate LTB4 production.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Reaction Termination and Sample Preparation: a. Stop the reaction by placing the plate on ice and adding a termination solution. b. Centrifuge the plate to pellet the blood cells. c. Collect the supernatant (plasma) for LTB4 analysis.

-

LTB4 Quantification: Measure the LTB4 concentration in the plasma samples using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of LTB4 production for each this compound concentration compared to the stimulated vehicle control and determine the IC50 value.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the in vitro potency of this compound.

Caption: General experimental workflow for determining the in vitro potency of this compound.

Conclusion

This compound is a highly effective inhibitor of LTA4H, demonstrating low nanomolar potency in both enzymatic and whole blood assays. The provided protocols offer a robust framework for researchers to investigate the in vitro effects of this compound. The optimal concentration for any given experiment will depend on the specific cell type, assay conditions, and desired level of LTB4 inhibition. It is recommended to perform a dose-response curve to determine the most appropriate concentration for your specific in vitro model.

References

- 1. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]